molecular formula C14H11BrFNO2 B5882020 N-(4-bromo-2-methoxyphenyl)-4-fluorobenzamide

N-(4-bromo-2-methoxyphenyl)-4-fluorobenzamide

Cat. No.: B5882020
M. Wt: 324.14 g/mol
InChI Key: YDXSXGMZIDREHA-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methoxyphenyl)-4-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 2nd position on the phenyl ring, along with a fluorine atom on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methoxyphenyl)-4-fluorobenzamide typically involves the following steps:

    Starting Materials: 4-bromo-2-methoxyaniline and 4-fluorobenzoyl chloride.

    Reaction: The reaction is carried out by mixing 4-bromo-2-methoxyaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the carbonyl group in the benzamide moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Formation of new compounds with different substituents replacing the bromine or fluorine atoms.

    Oxidation Products: Formation of quinones or other oxidized derivatives.

    Reduction Products: Formation of reduced benzamide derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structural features.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Probes: Used in the development of probes for studying biological pathways and interactions.

Industry:

    Material Science:

    Agrochemicals: Investigated for its potential use in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, methoxy, and fluorine groups can influence its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • N-(4-bromo-2-methoxyphenyl)-2-fluorobenzamide
  • N-(4-bromo-2-methoxyphenyl)-3-fluorobenzamide
  • N-(4-bromo-2-methoxyphenyl)-4-chlorobenzamide

Comparison:

  • Structural Differences: The position and type of halogen atoms (fluorine, chlorine) on the benzamide moiety can influence the compound’s reactivity and properties.
  • Unique Features: N-(4-bromo-2-methoxyphenyl)-4-fluorobenzamide is unique due to the specific combination of bromine, methoxy, and fluorine groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-bromo-2-methoxyphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c1-19-13-8-10(15)4-7-12(13)17-14(18)9-2-5-11(16)6-3-9/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXSXGMZIDREHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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